molecular formula C23H22N2O4S2 B11645245 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide

Cat. No.: B11645245
M. Wt: 454.6 g/mol
InChI Key: BMITXCBBRXGRAO-MOSHPQCFSA-N
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Description

3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE is a complex organic compound that features a benzodioxole moiety, a thiazolidinone ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a carbonyl compound.

    Coupling Reactions: The benzodioxole and thiazolidinone intermediates are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The benzodioxole moiety may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Utilized in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

    Propanamides: Compounds with a propanamide functional group.

Uniqueness

The uniqueness of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-BENZYL-N-ETHYLPROPANAMIDE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-benzyl-N-ethylpropanamide

InChI

InChI=1S/C23H22N2O4S2/c1-2-24(14-16-6-4-3-5-7-16)21(26)10-11-25-22(27)20(31-23(25)30)13-17-8-9-18-19(12-17)29-15-28-18/h3-9,12-13H,2,10-11,14-15H2,1H3/b20-13-

InChI Key

BMITXCBBRXGRAO-MOSHPQCFSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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